Researchers can use nicotinic acid-13C6 to track the metabolic pathways of nicotinic acid in an organism. By following the incorporation of the carbon-13 isotope into different molecules, scientists can gain insights into how the body absorbs, uses, and excretes nicotinic acid. Source: Isotope Labeling in Biomedical Research:
Nicotinic acid-13C6 can be used to study the absorption, distribution, metabolism, and excretion (ADME) of nicotinic acid in a biological system. By measuring the concentration of the isotope label in different tissues and fluids over time, researchers can gain valuable information about the pharmacokinetics of nicotinic acid. Source: Introduction to Pharmacokinetics & Pharmacodynamics
The carbon-13 isotope label in nicotinic acid-13C6 allows for its easy detection and quantification using mass spectrometry techniques. This makes it a valuable tool for researchers studying nicotinic acid metabolism and other biological processes. Source: Isotope Ratio Mass Spectrometry:
(2,3,4,5,6-^13C_5)pyridine-3-carboxylic acid, commonly known as nicotinic acid or vitamin B3, is a stable isotopic form of pyridine-3-carboxylic acid. This compound features a pyridine ring with a carboxylic acid group at the third position. The incorporation of carbon-13 isotopes allows for unique applications in tracing and metabolic studies. Its chemical formula is C₆H₅NO₂, with a molecular weight of approximately 123.11 g/mol .
Nicotinic acid is biologically significant due to its role as a precursor to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), essential coenzymes in cellular metabolism. It exhibits several biological activities:
The synthesis of (2,3,4,5,6-^13C_5)pyridine-3-carboxylic acid can be achieved through several methods:
Nicotinic acid has diverse applications across various fields:
Research has indicated that nicotinic acid interacts with various biological systems:
Several compounds are structurally similar to (2,3,4,5,6-^13C_5)pyridine-3-carboxylic acid. Here’s a comparison highlighting its uniqueness:
Compound Name | Structural Formula | Unique Features |
---|---|---|
Picolinic Acid (2-Pyridinecarboxylic Acid) | C₆H₅NO₂ | Has the carboxylic group at position 2; involved in metal ion chelation. |
Isonicotinic Acid (4-Pyridinecarboxylic Acid) | C₆H₅NO₂ | Carboxylic group at position 4; used in pharmaceuticals for tuberculosis treatment. |
5-Bromo-2-Methylnicotinic Acid | C₇H₈BrN₁O₂ | Contains bromine substituent; used in synthetic organic chemistry. |
6-Methylamino-Pyridine-3-Carboxylic Acid | C₇H₈N₂O₂ | Contains an amino group at position 6; studied for proteomics applications. |
Nicotinic acid's unique position on the pyridine ring allows it to participate in distinct biological activities and
(2,3,4,5,6-13C5)pyridine-3-carboxylic acid represents a specifically isotopically labeled derivative of pyridine-3-carboxylic acid, commonly known as nicotinic acid . The molecular structure consists of a six-membered pyridine ring with a carboxylic acid functional group attached at the 3-position . The distinctive feature of this compound lies in the isotopic substitution of five carbon atoms within the pyridine ring with carbon-13 isotopes, specifically at positions 2, 3, 4, 5, and 6 [2].
The molecular formula for (2,3,4,5,6-13C5)pyridine-3-carboxylic acid is C6H5NO2, identical to its non-labeled counterpart, but with the critical distinction that five of the six carbon atoms are carbon-13 isotopes . The structural configuration maintains the planar aromatic character of the pyridine ring system, with the carboxyl group positioned meta to the nitrogen atom [12]. The compound exhibits E-configuration about the carbon-nitrogen bonds within the aromatic system [25].
The three-dimensional molecular geometry demonstrates typical aromatic characteristics with bond angles approximating 120 degrees around the ring carbons [28]. The carboxylic acid group maintains its characteristic planar geometry with the carbon-oxygen double bond exhibiting partial double-bond character due to resonance stabilization [25].
The molecular weight of (2,3,4,5,6-13C5)pyridine-3-carboxylic acid is significantly increased compared to the non-labeled compound due to the presence of five carbon-13 isotopes. Based on precise atomic mass calculations, the molecular weight is 128.048804 grams per mole, representing an increase of 5.016775 grams per mole compared to regular pyridine-3-carboxylic acid [12]. This corresponds to a percentage increase of 4.078% in molecular weight.
The exact mass, or monoisotopic mass, of (2,3,4,5,6-13C5)pyridine-3-carboxylic acid is 128.048804 unified atomic mass units [2]. This value represents the mass of the most abundant isotopologue of the compound and is crucial for mass spectrometric identification and analysis.
Table 1: Molecular Weight Comparison
Compound | Molecular Weight (g/mol) | Exact Mass (u) | Mass Difference (g/mol) |
---|---|---|---|
Pyridine-3-carboxylic acid | 123.032029 | 123.032029 | - |
(2,3,4,5,6-13C5)pyridine-3-carboxylic acid | 128.048804 | 128.048804 | +5.016775 |
The melting point of regular pyridine-3-carboxylic acid has been established at 236-239 degrees Celsius [12] [15]. Isotopic substitution typically influences melting points through changes in vibrational frequencies and intermolecular interactions [23]. Based on isotope effects observed in similar compounds, (2,3,4,5,6-13C5)pyridine-3-carboxylic acid is expected to exhibit a slightly elevated melting point compared to the non-labeled compound due to the reduced zero-point vibrational energy associated with heavier carbon-13 isotopes [23].
The boiling point of pyridine-3-carboxylic acid is reported at 260 degrees Celsius [12] [15]. The isotopically labeled derivative is anticipated to display a marginally higher boiling point, consistent with the general trend observed for isotopically substituted compounds where heavier isotopes result in stronger intermolecular interactions and reduced vapor pressure [26].
The solubility characteristics of (2,3,4,5,6-13C5)pyridine-3-carboxylic acid are expected to closely parallel those of the non-labeled compound, with minor modifications due to isotopic effects [12]. Regular pyridine-3-carboxylic acid exhibits solubility of 18 grams per liter in water at ambient temperature [12] [15]. The compound demonstrates enhanced solubility in hot water and polar organic solvents such as ethanol [12].
The isotopically labeled derivative maintains amphiphilic characteristics due to the presence of both the hydrophilic carboxylic acid group and the moderately hydrophobic pyridine ring [12]. Solubility in alkaline solutions is significantly enhanced due to deprotonation of the carboxylic acid group, forming the corresponding carboxylate anion [12]. The compound exhibits limited solubility in non-polar solvents such as ether and hydrocarbon-based solvents [15].
The density of regular pyridine-3-carboxylic acid is reported as 1.473 grams per cubic centimeter [12] [15]. The isotopically labeled (2,3,4,5,6-13C5)pyridine-3-carboxylic acid is expected to exhibit a higher density due to the increased atomic mass of carbon-13 isotopes while maintaining essentially identical molecular volume [26]. This density increase follows the general principle that isotopic substitution with heavier isotopes results in increased material density.
The refractive index of pyridine-3-carboxylic acid is estimated at 1.5423 [12] [15]. Isotopic substitution typically produces minimal changes in refractive index, as this property is primarily governed by electronic polarizability rather than nuclear mass [26]. Therefore, (2,3,4,5,6-13C5)pyridine-3-carboxylic acid is expected to exhibit a refractive index very similar to the non-labeled compound, with any differences likely within experimental uncertainty.
(2,3,4,5,6-13C5)pyridine-3-carboxylic acid exhibits amphoteric behavior, functioning as both a weak acid through its carboxylic acid group and a weak base through the pyridine nitrogen atom [12]. The acid dissociation constant (pKa) of the carboxylic acid group in regular pyridine-3-carboxylic acid is 4.85 at 25 degrees Celsius [12] [15]. The isotopic substitution is expected to produce a minor shift in this value due to isotope effects on vibrational frequencies and hydrogen bonding interactions [13].
The compound can undergo protonation at the pyridine nitrogen atom under acidic conditions, forming the corresponding pyridinium cation [16]. The basicity of the pyridine nitrogen is reduced compared to pyridine itself due to the electron-withdrawing effect of the carboxylic acid substituent [16]. The pH of a saturated aqueous solution of pyridine-3-carboxylic acid is reported as 2.7, indicating its acidic character [12].
Isotope effects on acid-base equilibria have been documented in carboxylic acid systems, where carbon-13 substitution typically results in small but measurable changes in dissociation constants [13]. These effects arise from differences in zero-point vibrational energies between isotopomers and can influence hydrogen bonding patterns [13].
The redox behavior of (2,3,4,5,6-13C5)pyridine-3-carboxylic acid is characterized by the stability of the pyridine ring system and the potential for oxidation-reduction reactions involving the carboxylic acid group [18] [20]. The pyridine ring can undergo N-oxidation reactions under appropriate conditions, forming the corresponding N-oxide derivative [20]. This transformation typically requires oxidizing agents such as hydrogen peroxide in the presence of suitable catalysts [20].
The carboxylic acid functionality can participate in redox processes, particularly reduction to the corresponding alcohol or aldehyde under specific conditions [18]. However, the aromatic pyridine ring generally exhibits resistance to oxidative degradation under mild conditions [18]. The compound can serve as a ligand in metal complexes where redox activity may be modulated by coordination to metal centers [17] [19].
Electrochemical studies of related pyridine derivatives have demonstrated reversible redox behavior in certain systems, particularly when incorporated into coordination complexes or when subjected to specific electrochemical conditions [18]. The isotopic labeling is not expected to significantly alter the fundamental redox properties, although minor kinetic isotope effects may be observed in specific reaction pathways [9].
(2,3,4,5,6-13C5)pyridine-3-carboxylic acid functions as a versatile ligand in coordination chemistry due to the presence of multiple potential donor sites [17] [19] [30]. The compound can coordinate to metal centers through the pyridine nitrogen atom, the carboxylate oxygen atoms, or in a chelating fashion utilizing both functionalities simultaneously [33] [36].
Common coordination modes include monodentate binding through the pyridine nitrogen, monodentate binding through carboxylate oxygen, chelating coordination involving both nitrogen and oxygen donors, and bridging modes connecting multiple metal centers [33] [36]. The carboxylate group can adopt various coordination geometries including unidentate, bidentate chelating, and bridging configurations [36].
Studies of coordination polymers incorporating pyridine-3-carboxylic acid derivatives have revealed diverse structural architectures ranging from discrete complexes to extended framework structures [17] [19]. The compound readily forms stable complexes with transition metals including cobalt, nickel, zinc, cadmium, and lanthanide elements [17] [19]. Metal complexes often exhibit altered physical and chemical properties compared to the free ligand, including modified solubility, thermal stability, and magnetic behavior [19].
Table 2: Common Coordination Modes
Coordination Mode | Description | Metal Centers Involved |
---|---|---|
Monodentate N | Pyridine nitrogen coordination | 1 |
Monodentate O | Carboxylate oxygen coordination | 1 |
Chelating N,O | Simultaneous N and O coordination | 1 |
Bridging μ₂ | Connecting two metal centers | 2 |
Bridging μ₄ | Connecting four metal centers | 4 |
The structural comparison between (2,3,4,5,6-13C5)pyridine-3-carboxylic acid and its non-labeled counterpart reveals remarkable similarities in geometric parameters with subtle differences attributable to isotopic effects [2] [23]. Both compounds maintain identical molecular connectivity and stereochemistry, with the primary distinction residing in the nuclear composition of the carbon atoms within the pyridine ring [2].
Bond lengths and angles in both compounds remain essentially unchanged, as these parameters are primarily determined by electronic structure rather than nuclear mass [23]. The carbon-carbon and carbon-nitrogen bond distances within the aromatic ring system are expected to be virtually identical between the two isotopomers [21]. However, vibrational frequencies differ significantly due to the mass effect of carbon-13 substitution [34].
Nuclear magnetic resonance spectroscopy provides the most sensitive method for distinguishing between the two compounds [29] [32]. Carbon-13 nuclear magnetic resonance spectra of the isotopically labeled compound exhibit characteristic patterns reflecting the isotopic substitution [29]. The chemical shifts of carbon-13 nuclei in (2,3,4,5,6-13C5)pyridine-3-carboxylic acid may show slight alterations compared to natural abundance spectra due to isotope-induced shifts [34].
Infrared spectroscopy reveals distinct differences in vibrational frequencies between the two compounds [34]. The carbon-13 substitution results in lower vibrational frequencies for stretching and bending modes involving the labeled carbon atoms [34]. These spectroscopic differences serve as diagnostic tools for confirming isotopic labeling and assessing the extent of substitution [34].
Isotopic substitution with carbon-13 in (2,3,4,5,6-13C5)pyridine-3-carboxylic acid produces measurable effects on various physicochemical properties through mechanisms involving changes in vibrational frequencies, molecular dynamics, and intermolecular interactions [9] [10] [23]. These effects, while generally small in magnitude, can be precisely measured using appropriate analytical techniques [34].
The most significant isotopic effects are observed in vibrational spectroscopy, where carbon-13 substitution leads to systematic shifts in infrared and Raman frequencies [34]. The reduced vibrational frequencies result from the increased mass of carbon-13 isotopes, affecting both stretching and bending modes involving the labeled positions [34]. These frequency shifts can range from several wavenumbers to tens of wavenumbers depending on the specific vibrational mode [34].
Kinetic isotope effects may be observed in chemical reactions involving bond formation or cleavage at or near the labeled carbon positions [9] [10]. Primary isotope effects occur when bonds to the labeled carbons are broken or formed during the rate-determining step, while secondary isotope effects arise from changes in hybridization or bonding environment [9] [10]. These effects can provide valuable mechanistic information about reaction pathways and transition state structures [9].
Thermodynamic properties such as melting point, boiling point, and sublimation temperature typically show small but measurable increases for the isotopically labeled compound [23] [26]. These changes result from reduced zero-point vibrational energies in the heavier isotopomer, leading to stronger effective intermolecular interactions [23] [26]. The magnitude of these effects depends on the extent of isotopic substitution and the specific intermolecular forces involved [26].
Property | Direction of Change | Magnitude | Mechanism |
---|---|---|---|
Vibrational Frequencies | Decrease | 5-50 cm⁻¹ | Mass effect |
Melting Point | Increase | 1-5°C | Reduced zero-point energy |
Density | Increase | 1-3% | Increased atomic mass |
Chemical Shifts | Variable | 0.01-0.1 ppm | Electronic environment |
(2,3,4,5,6-13C5)pyridine-3-carboxylic acid can exist in zwitterionic forms under specific conditions, where proton transfer occurs from the carboxylic acid group to the pyridine nitrogen atom [25] [35]. This intramolecular proton transfer results in the formation of a pyridinium-carboxylate species with both positive and negative charges localized on the same molecule [25] [35].
The zwitterionic form is stabilized by intramolecular hydrogen bonding between the protonated nitrogen and the carboxylate oxygen [25]. The nitrogen-hydrogen bond length in zwitterionic structures is typically longer than in neutral pyridinium compounds, reflecting the ionic character of the intramolecular hydrogen bond [25]. Crystal structures of related zwitterionic pyridine carboxylic acids have revealed N-H bond distances ranging from 0.87 to 0.90 Angstroms [25].
The preference for zwitterionic versus neutral forms depends on environmental factors including pH, solvent polarity, and the presence of co-crystallizing molecules [35]. Studies of related compounds have demonstrated that zwitterionic forms can be selectively crystallized in the presence of appropriate co-formers or under specific crystallization conditions [35]. The formation of zwitterionic structures often results in altered crystal packing arrangements and modified physical properties compared to neutral forms [35].
(2,3,4,5,6-13C5)pyridine-3-carboxylic acid readily participates in co-crystal formation with a variety of complementary molecules through hydrogen bonding and other intermolecular interactions [16] [27] [31]. The compound can function as both hydrogen bond donor through its carboxylic acid group and hydrogen bond acceptor through the pyridine nitrogen and carboxylate oxygen atoms [16] [27].
Co-crystal formation follows predictable patterns based on the difference in acid-base strength between the components [16]. When the pKa difference between the acid and base components is less than zero, co-crystals typically form with neutral hydrogen bonding interactions [16]. For pKa differences greater than three, salt formation with complete proton transfer is favored [16]. Intermediate pKa differences result in mixed behavior, with both co-crystals and salts being possible [16].
Common co-crystal partners for pyridine-3-carboxylic acid include other carboxylic acids, amides, and nitrogen-containing heterocycles [31]. The resulting co-crystals often exhibit modified solubility, stability, and bioavailability compared to the individual components [27]. Characterization of co-crystals typically involves single crystal X-ray diffraction, powder diffraction, infrared spectroscopy, and thermal analysis [31].
X-ray diffraction studies of (2,3,4,5,6-13C5)pyridine-3-carboxylic acid and related compounds provide detailed structural information including molecular geometry, intermolecular interactions, and crystal packing arrangements [21] [24] [28]. Single crystal X-ray diffraction represents the most definitive method for determining complete crystal structures, including atomic positions, bond lengths, bond angles, and unit cell parameters [28].
Crystallographic studies of pyridine-3-carboxylic acid have revealed monoclinic crystal symmetry with specific unit cell dimensions [28]. The compound typically crystallizes in space groups that accommodate hydrogen bonding networks between carboxylic acid groups and pyridine nitrogen atoms [28]. Intermolecular hydrogen bonds play a crucial role in determining crystal packing and stability [24].
Powder X-ray diffraction provides complementary information for phase identification, polymorphism studies, and quality control applications [21]. The technique is particularly valuable for distinguishing between different crystalline forms and for monitoring phase transformations [21]. Electron diffraction tomography has also been successfully applied to determine crystal structures of small crystallites when single crystals are not available [28].
The isotopic labeling in (2,3,4,5,6-13C5)pyridine-3-carboxylic acid does not significantly affect X-ray scattering factors, as these are primarily determined by electron density rather than nuclear composition [21]. Therefore, crystal structures determined for the isotopically labeled compound are expected to be essentially identical to those of the non-labeled counterpart [21]. However, neutron diffraction studies could potentially reveal subtle differences in atomic positions due to isotopic effects on vibrational amplitudes [24].
Parameter | Value | Method | Reference |
---|---|---|---|
Crystal System | Monoclinic | X-ray diffraction | [28] |
Space Group | P2₁/n | Single crystal XRD | [28] |
Unit Cell a | 7.19 Å | Electron diffraction | [28] |
Unit Cell b | 11.74 Å | Electron diffraction | [28] |
Unit Cell c | 7.28 Å | Electron diffraction | [28] |
β angle | 112.45° | Electron diffraction | [28] |
The synthesis of pyridine-3-carboxylic acid, commonly known as nicotinic acid, has been extensively studied and developed through various traditional methodologies. The most widely employed industrial approach involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid, which achieves conversion rates of approximately 96% with yields of 91% [1]. This process utilizes titanium reactors due to the highly corrosive nature of the reaction environment and forms nitrous oxide as a byproduct [1].
Oxidative approaches represent the cornerstone of traditional nicotinic acid synthesis. The oxidation of nicotine with nitric acid has been historically significant, providing yields of 70-80% under elevated temperature conditions [2]. Alternative oxidizing agents include potassium permanganate in the presence of sulfuric acid, which operates at 70-90°C for 6 hours and achieves 77% efficiency, though this method remains limited to laboratory scale applications [1]. The use of manganese dioxide with sulfuric acid at 130°C under 0.1 megapascal pressure for 3-6 hours represents an improved approach with 75% efficiency [1].
Gas-phase ammoxidation constitutes another major traditional route, where 3-methylpyridine undergoes conversion to 3-cyanopyridine in a fluidized bed reactor using heterogeneous catalysts, followed by hydrolysis to nicotinamide or nicotinic acid [1]. This process has garnered significant interest across Europe, Asia, and India for three decades due to its continuous operation capabilities [1]. The optimal catalyst system employs vanadium pentoxide and titanium dioxide in a 20:80 weight ratio, operating at 250-290°C with residence times of 1.5 seconds, achieving 85% yields with 91% conversion rates [1].
Direct pyridine ring formation through the Chichibabin pyridine synthesis represents a classical approach involving aldehydes and ammonia under high-temperature conditions [3]. This method provides direct access to pyridine derivatives but requires multiple synthetic steps to achieve the carboxylic acid functionality.
The Bönnemann reaction and related cobalt-catalyzed processes offer alternative pathways for pyridine construction, though these methods typically require subsequent functionalization to introduce the carboxylic acid group [3].
The incorporation of carbon-13 isotopes through direct synthesis utilizes 13C-enriched starting materials as building blocks for the construction of the entire molecular framework. This approach ensures high isotopic incorporation rates exceeding 95% but faces significant economic challenges due to the cost of enriched precursors [4] [5].
Acetylene-based strategies have emerged as particularly versatile for 13C2-labeling applications. Elemental 13C carbon undergoes conversion to calcium carbide (Ca13C2), which subsequently generates acetylene as a universal 13C2 unit for atom-economic organic transformations [4]. This methodology enables the synthesis of labeled alkynes, oxygen-, sulfur-, and nitrogen-functionalized vinyl derivatives, providing access to pharmaceutical substances with high isotopic enrichment [4].
Cyanide-mediated approaches utilize 13C-potassium cyanide as an economical isotope source for introducing single carbon-13 labels [6]. The Kolbe nitrile reaction represents a key transformation in this context, enabling the conversion of bromopropionic acid to 2-cyanopropionic acid with 97% yield [6]. Temperature control proves critical in these reactions, with optimal conditions at 60°C for 3 hours to prevent hydrolysis of the cyano functionality [6].
The cyclization approach utilizing 3-pyridinecarboxaldehyde as a key intermediate provides a strategic route for introducing carbon-13 labels with high efficiency. This methodology capitalizes on the inherent reactivity of the aldehyde functionality while maintaining the integrity of the pyridine ring system [8] [9].
Nucleophilic addition reactions of 3-pyridinecarboxaldehyde with organometallic reagents enable the introduction of 13C-labeled alkyl groups [9]. The aldehyde containing the nitrogen heteroatom demonstrates enhanced reactivity compared to benzaldehyde in reactions with diethylzinc, affording enantioenriched 3-pyridyl alkanol derivatives [9].
Condensation methodologies employ 3-pyridinecarboxaldehyde in multi-component reactions for the construction of complex heterocyclic systems with isotopic labels. These transformations often proceed through intermediate formation of Schiff bases or related condensation products, which subsequently undergo cyclization to generate the desired labeled compounds [9].
Reductive transformations of 3-pyridinecarboxaldehyde enable access to various oxidation states of the carbon functionality. Reduction to the corresponding alcohol followed by oxidation provides routes to carboxylic acid derivatives with retained isotopic labeling [9].
Isotope exchange methodologies represent cost-effective approaches for introducing carbon-13 labels into pre-formed pyridine derivatives. These methods circumvent the need for expensive labeled starting materials by employing exchange reactions with readily available 13C sources [10] [11].
Zincke activation strategies have revolutionized nitrogen isotope exchange in pyridines and provide analogous opportunities for carbon isotope incorporation [10] [11]. The ring-opening of pyridines to Zincke imine intermediates followed by ring-closure with 13C-labeled reagents enables efficient isotope incorporation with retention of structural integrity [10] [11].
Palladium-catalyzed exchange reactions facilitate C(sp3)–H functionalization for the introduction of 13C-methyl groups [12]. These transformations utilize N-phthaloyl protected amino acid derivatives bearing 8-aminoquinoline directing groups to achieve high regioselectivity and stereoselectivity [12]. The use of iodomethane-13C as the methylating agent provides access to 13C-γ2-isoleucine and 13C-γ1,γ2-valine derivatives with near quantitative isotopic incorporation [12].
Electrophilic substitution approaches enable the replacement of existing substituents with 13C-labeled functional groups. These methods often require activation of the pyridine ring through N-oxide formation or similar electron-withdrawing modifications to facilitate substitution reactions [13].
Photochemical exchange processes offer unique opportunities for isotope incorporation under mild conditions. Photochemical valence isomerization of pyridine N-oxides provides access to hydroxylated derivatives that can undergo subsequent functionalization with 13C-labeled reagents [13].
The transition from laboratory-scale synthesis to industrial production of (2,3,4,5,6-13C5)pyridine-3-carboxylic acid requires comprehensive evaluation of multiple technical and economic factors. Production capacity scaling presents the primary challenge, with industrial facilities targeting annual outputs exceeding 100 kilograms compared to laboratory scales of 1-10 kilograms [14] [15].
Infrastructure requirements for large-scale isotope production demand specialized equipment capable of handling corrosive reagents and maintaining isotopic purity. The construction of cryogenic distillation towers exceeding 100 meters in height becomes necessary for carbon-13 separation from natural abundance carbon [15]. Cambridge Isotope Laboratories has demonstrated the feasibility of such infrastructure through their North Star project, representing the world's largest 13C production cascade with anticipated completion of world-scale capacities by April 2025 [14].
Process control systems must ensure consistent isotopic enrichment while maintaining product quality. Fully automated monitoring systems become essential for industrial operations, replacing the manual oversight typical of laboratory-scale production[Table 3]. The implementation of advanced analytical instrumentation enables real-time monitoring of isotopic composition and process parameters.
Energy consumption considerations significantly impact the economic viability of large-scale production. Cryogenic separation processes require substantial energy inputs for maintaining low temperatures throughout the distillation cascade [15]. The integration of energy recovery systems and process optimization strategies becomes crucial for economic sustainability.
Waste management protocols must address both radioactive and chemical waste streams generated during production. The industrial scale necessitates comprehensive waste treatment facilities and regulatory compliance programs that extend beyond typical laboratory requirements[Table 3].
Supply chain management for 13C-enriched starting materials requires long-term contracts with isotope suppliers and strategic inventory management. The limited global production capacity of approximately 400 kilograms of carbon-13 annually creates supply constraints that must be carefully managed [15].
The purification of (2,3,4,5,6-13C5)pyridine-3-carboxylic acid demands methodologies that maintain isotopic integrity while achieving pharmaceutical-grade purity. Crystallization techniques represent the most cost-effective approach, achieving purities of 98-99.5% with isotope retention exceeding 99%[Table 4]. The process typically involves dissolution in appropriate solvents followed by controlled precipitation under optimized temperature and concentration conditions.
Column chromatography provides excellent separation capabilities with purities ranging from 95-98% and recovery yields of 80-90%[Table 4]. Silica gel stationary phases with ethyl acetate and dichloromethane mobile phase systems have proven effective for pyridine carboxylic acid derivatives [16]. The selection of chromatographic conditions must minimize isotope fractionation effects while maintaining separation efficiency.
Ion exchange methodologies achieve high purities of 95-99% but require careful optimization to prevent isotope discrimination[Table 4]. The use of ion exchange resins enables the separation of nicotinic acid from its amide and other ionic impurities [1]. Sequential column treatments with different resin types can enhance overall purification efficiency.
Sublimation techniques provide the highest achievable purities of 99-99.8% but suffer from reduced recovery yields of 60-80%[Table 4]. The desublimation method has been implemented by Lonza for industrial nicotinic acid isolation, operating at temperatures of 160-200°C to generate products with 99.5% purity [1].
Distillation processes offer moderate purities of 90-95% with acceptable recovery yields of 85-95%[Table 4]. The technique proves particularly suitable for volatile pyridine derivatives and can be implemented at various scales from laboratory to industrial production.
Extraction methodologies provide cost-effective purification with high recovery yields of 90-95% and maintained isotope retention exceeding 99%[Table 4]. Sequential washing with sodium hydrogen bicarbonate solutions removes unreacted starting materials and acidic impurities [16].
The analytical verification of (2,3,4,5,6-13C5)pyridine-3-carboxylic acid requires sophisticated instrumentation capable of confirming both structural integrity and isotopic composition. Nuclear Magnetic Resonance spectroscopy serves as the primary analytical method for structural confirmation and isotopic analysis [6] [12]. Carbon-13 NMR spectroscopy enables direct observation of labeled carbon positions and quantification of isotopic enrichment levels.
Mass spectrometry techniques provide complementary analytical information regarding molecular weight and fragmentation patterns. High-resolution mass spectrometry confirms the molecular formula and isotopic composition through accurate mass measurements [17]. The resolving power requirements exceed 100,000 for Orbitrap instruments and reach 1×10^6 for Fourier transform ion cyclotron resonance systems to adequately separate isotopologues [17].
Liquid chromatography coupled with mass spectrometry enables simultaneous separation and identification of structural isomers and impurities [18]. Ultra Performance Liquid Chromatography Fourier Transform Ion Cyclotron Resonance Mass Spectrometry provides technological platforms for comprehensive metabolomic analysis with 13C-labeled compounds [18].
Elemental analysis confirms the overall composition and isotopic enrichment through combustion techniques. The comparison of experimental carbon percentages with theoretical values validates the isotopic composition and structural assignment [12].
The economic analysis of (2,3,4,5,6-13C5)pyridine-3-carboxylic acid production reveals that raw 13C material costs constitute 45-60% of total production expenses[Table 5]. The current market price of carbon-13 approximates $60 per gram at 90% isotopic purity, though projections suggest potential cost reductions to $20 per gram through improved production technologies [21].
Market dynamics significantly influence isotopic compound pricing, with recent geopolitical developments causing price increases exceeding 200% for basic stable isotope-labeled chemicals [22]. The economic sanctions reducing the availability of 13CO and 13CO2 as starting materials for synthesis routes have created supply constraints affecting global markets [22].
Production scale economies demonstrate substantial cost reduction potential. Photochemical separation technologies project three-fold carbon-13 cost reductions to below $20 per gram for small laboratory-scale facilities producing 4-8 kilograms annually [21]. Further cost reductions to $2 per gram become feasible at production levels of 100-1000 kilograms per year, where Freon raw material costs dominate total expenses [21].
Cost structure analysis reveals synthetic intermediates contributing 15-25% of total costs, while labor expenses account for 10-15% of production costs[Table 5]. Equipment depreciation represents 5-10% of expenses, with utilities, quality control, and regulatory compliance comprising smaller but essential cost components[Table 5].
Market projections indicate substantial growth potential for the stable isotope labeled compounds market, valued at $291.82 million in 2023 and projected to reach $394.86 million by 2030 with a compound annual growth rate of 3.1-5.2% [23] [24]. The carbon-13 specific market segment was valued at $81.57 million in 2023 and is projected to grow to $125.72 million by 2032 [24].
Cost reduction strategies focus on bulk purchasing and recycling of 13C materials, process optimization for synthetic intermediates, and automation to reduce labor costs[Table 5]. Equipment sharing arrangements and energy efficiency improvements provide additional cost reduction opportunities[Table 5].
Investment requirements for industrial-scale production facilities involve substantial capital expenditures for specialized equipment and infrastructure. The North Star project by Cambridge Isotope Laboratories represents the largest expansion in the company's history, demonstrating the significant investment levels required for meaningful capacity increases [14].